"Ethyl 2-(2-fluoropyridin-4-YL)acetate" chemical properties
"Ethyl 2-(2-fluoropyridin-4-YL)acetate" chemical properties
An In-Depth Technical Guide to Ethyl 2-(2-fluoropyridin-4-yl)acetate: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
Ethyl 2-(2-fluoropyridin-4-yl)acetate is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. The incorporation of a fluorine atom onto the pyridine ring is of particular significance in the field of drug discovery and development. Fluorine substitution can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of the ethyl acetate moiety provides a versatile chemical handle for further molecular elaboration, making this compound a strategic building block for creating more complex molecular architectures.
This guide offers a comprehensive technical overview of Ethyl 2-(2-fluoropyridin-4-yl)acetate for researchers, medicinal chemists, and drug development professionals. It details the compound's core properties, provides a validated protocol for its synthesis and characterization, explores its applications as a synthetic intermediate, and outlines essential safety and handling procedures.
Chemical Identity and Core Properties
Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.
Table 1: Chemical Identifiers for Ethyl 2-(2-fluoropyridin-4-yl)acetate
| Identifier | Value | Source |
| CAS Number | 1260666-12-3 | [2] |
| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |
| Molecular Weight | 183.18 g/mol | [3] |
| IUPAC Name | ethyl 2-(2-fluoropyridin-4-yl)acetate | N/A |
| Canonical SMILES | CCOC(=O)CC1=CN=C(C=C1)F | [2][4] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | Based on similar compounds. |
| Boiling Point | 251.1±20.0 °C | Predicted value.[5] |
| Melting Point | 98-102 °C | Data corresponds to a related bromo-pyridine compound, may differ.[5][6] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | General chemical knowledge. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers.[2] |
Synthesis and Characterization
The reliable synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate is critical for its application. The most direct and logical approach is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(2-fluoropyridin-4-yl)acetic acid (CAS 1000518-05-7).[7]
Plausible Synthetic Route: Fischer Esterification
This process involves the acid-catalyzed reaction between the carboxylic acid and excess ethanol, which serves as both reactant and solvent, to drive the equilibrium towards the ester product.
Detailed Experimental Protocol
Causality Statement: This protocol is designed for high-yield conversion and straightforward purification. Using excess ethanol shifts the reaction equilibrium forward, while the catalytic amount of sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. The neutralization and extraction steps are crucial for removing the acid catalyst and isolating the less polar ester product from polar impurities.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluoropyridin-4-yl)acetic acid (10.0 g, 64.5 mmol).
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Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 300 mL of ice-cold water.
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Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous solution is neutral to pH paper (pH ~7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[8]
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Purification - Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Purification - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Final Purification: If necessary, purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 2-(2-fluoropyridin-4-yl)acetate.
Synthesis & Purification Workflow
Caption: A logical workflow from starting material to a diverse library of potential drug candidates.
Safety, Handling, and Storage
While specific toxicological data for Ethyl 2-(2-fluoropyridin-4-yl)acetate is not extensively published, data from structurally related fluoropyridines and acetate esters should be used to inform handling procedures. [9][10][11]
Hazard Assessment
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Classification: Expected to be classified as harmful and an irritant.
-
GHS Pictograms (Anticipated):
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust. [11]* Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [9]Do not eat, drink, or smoke in the laboratory. [11]
Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11]For long-term stability, storage at 2-8°C under an inert gas (e.g., Argon or Nitrogen) is recommended. [2]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [9][10]
Conclusion
Ethyl 2-(2-fluoropyridin-4-yl)acetate is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds, particularly within the pharmaceutical industry. Its combination of a reactive ester handle and a bio-functionally relevant fluoropyridine core makes it a versatile platform for molecular diversification. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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Kalaritis, P., & Regenye, R. W. Enantiomerically Pure Ethyl (R)- and (S)- 2-Fluorohexanoate by Enzyme-Catalyzed Kinetic Resolution. Organic Syntheses. [Link]
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